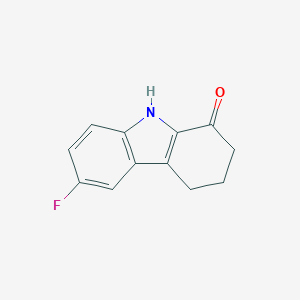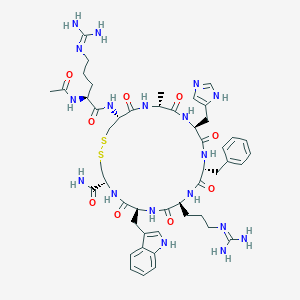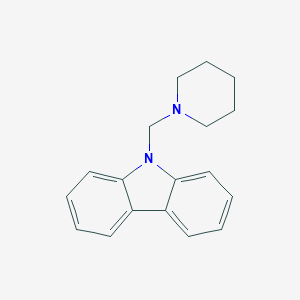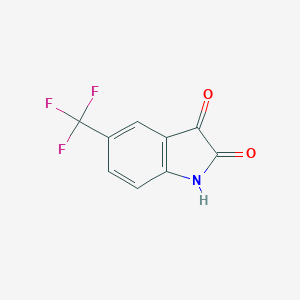
5-(三氟甲基)吲哚啉-2,3-二酮
描述
5-(Trifluoromethyl)indoline-2,3-dione, also known as 5-(trifluoromethyl)-1H-indole-2,3-dione, is a chemical compound with the molecular formula C9H4F3NO2 . It has a molecular weight of 215.13 . The compound is a solid at room temperature .
Molecular Structure Analysis
The molecular structure of 5-(Trifluoromethyl)indoline-2,3-dione consists of a benzene ring fused with a five-membered nitrogenous ring to form a two-ring heterocyclic ring . The compound is chemically named benzopyrrolidine (or 2, 3-dihydro-1H-indole or 1-azacinole) . It is a bicyclic organic heterocyclic compound with aromatic and weakly basic properties .
Physical And Chemical Properties Analysis
5-(Trifluoromethyl)indoline-2,3-dione is a solid at room temperature . The compound is stored in a refrigerator . The shipping temperature is room temperature .
科学研究应用
Antiviral Agents
5-(Trifluoromethyl)indoline-2,3-dione derivatives have been synthesized and studied as promising antiviral agents . These compounds have shown significant in vitro and in silico antiviral activity, making them a valuable resource in the development of new antiviral drugs .
Anti-Inflammatory Agents
Indole derivatives, including 5-(Trifluoromethyl)indoline-2,3-dione, have been found to possess anti-inflammatory properties . This makes them potential candidates for the development of new anti-inflammatory drugs .
Anticancer Agents
Indole derivatives have been studied for their anticancer properties . The unique structure of 5-(Trifluoromethyl)indoline-2,3-dione could potentially be leveraged in the development of novel anticancer drugs .
Anti-HIV Agents
Indole derivatives have shown potential as anti-HIV agents . The specific properties of 5-(Trifluoromethyl)indoline-2,3-dione could be utilized in the development of new drugs to combat HIV .
Antioxidant Agents
Indole derivatives are known for their antioxidant properties . 5-(Trifluoromethyl)indoline-2,3-dione could potentially be used in the development of new antioxidant drugs .
Antimicrobial Agents
Indole derivatives, including 5-(Trifluoromethyl)indoline-2,3-dione, have been found to possess antimicrobial properties . This makes them potential candidates for the development of new antimicrobial drugs .
Antitubercular Agents
Indole derivatives have been studied for their antitubercular properties . The unique structure of 5-(Trifluoromethyl)indoline-2,3-dione could potentially be leveraged in the development of novel antitubercular drugs .
Antidiabetic Agents
Indole derivatives have shown potential as antidiabetic agents . The specific properties of 5-(Trifluoromethyl)indoline-2,3-dione could be utilized in the development of new drugs to combat diabetes .
安全和危害
未来方向
The future directions for 5-(Trifluoromethyl)indoline-2,3-dione and its derivatives could involve further exploration of their potential in drug discovery, given the importance of indoline compounds in this field . As research continues, dihydroindoles and their derivatives will play a greater role in the medical field .
作用机制
Target of Action
5-(Trifluoromethyl)indoline-2,3-dione is a derivative of indole . Indole derivatives have been found to bind with high affinity to multiple receptors, making them useful in the development of new therapeutic derivatives . .
Mode of Action
Indole derivatives are known to interact with their targets, leading to various biological activities such as antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Biochemical Pathways
Indole derivatives are known to affect a wide range of biochemical pathways due to their broad-spectrum biological activities .
Pharmacokinetics
It is known that the compound is insoluble in water , which may affect its bioavailability.
Result of Action
Indole derivatives are known to have diverse biological activities, suggesting that they may have a wide range of molecular and cellular effects .
Action Environment
It is known that the compound should be stored in a dark place and sealed in dry conditions , suggesting that light and moisture may affect its stability.
属性
IUPAC Name |
5-(trifluoromethyl)-1H-indole-2,3-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H4F3NO2/c10-9(11,12)4-1-2-6-5(3-4)7(14)8(15)13-6/h1-3H,(H,13,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WODYULWWVAMDCP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1C(F)(F)F)C(=O)C(=O)N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H4F3NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30493360 | |
| Record name | 5-(Trifluoromethyl)-1H-indole-2,3-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30493360 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(Trifluoromethyl)indoline-2,3-dione | |
CAS RN |
345-32-4 | |
| Record name | 5-(Trifluoromethyl)-1H-indole-2,3-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30493360 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-(trifluoromethyl)-2,3-dihydro-1H-indole-2,3-dione | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![6-(2-Furyl)-3-(2-phenylethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B515523.png)
![1-[(4-Ethoxyphenyl)sulfonyl]-4-methylpiperazine](/img/structure/B515532.png)

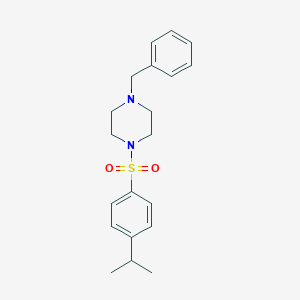
![N-[1-(hydroxymethyl)propyl]-2,5-dimethylbenzenesulfonamide](/img/structure/B515549.png)
![3-{[(4-Bromo-3-propoxyphenyl)sulfonyl]amino}benzoic acid](/img/structure/B515552.png)
![1-[(4,5-Dichloro-2-methylphenyl)sulfonyl]-3-methylpiperidine](/img/structure/B515553.png)

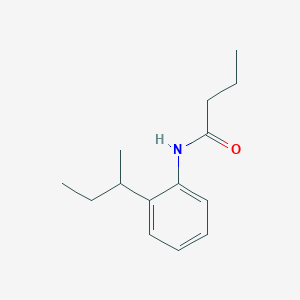
![2-[(5-Methyl-3-isoxazolyl)amino]-2-oxoethyl 2-phenyl-4-quinolinecarboxylate](/img/structure/B515566.png)
